6-Fluoro-5-iodopyridin-2-amine
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Overview
Description
6-Fluoro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4FIN2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
. This compound has a molecular weight of 238 g/mol . Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Radiosynthesis for Radiopharmaceutical Applications
A study by Abrahim et al. (2006) developed a one-pot radiosynthesis method to prepare fluorine-18-labelled derivatives, including 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. These compounds are potentially useful radiolabelled synthons for radiopharmaceutical chemistry, demonstrating the feasibility of nucleophilic meta-[18F]fluorination of a pyridine derivative (Abrahim, Angelberger, Kletter, Müller, Joukhadar, Erker, & Langer, 2006).
Organic Synthesis and Medicinal Chemistry
Several studies highlight the utility of halogenated pyridines as intermediates for synthesizing complex organic molecules and potential therapeutic agents. For example, Wu et al. (2022) explored the synthesis of pentasubstituted pyridines using halogen dance reactions, underscoring the value of halopyridine isomers as building blocks in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022). Additionally, Takács et al. (2007) investigated the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamide related compounds of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Chemical Methodology Development
Research by Koley et al. (2010) on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine demonstrates the complementary nature of Buchwald-Hartwig cross-coupling for selective functionalization, enhancing the toolkit available for chemists working on the synthesis of complex molecules (Koley, Schnürch, & Mihovilovic, 2010).
Novel Compound Synthesis for Herbicide Development
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, providing new pathways for the development of potential herbicides. This highlights the role of fluorinated pyridines in creating agriculturally relevant compounds (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
6-fluoro-5-iodopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJWGIXSPPNSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467865 |
Source
|
Record name | 6-Fluoro-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-47-3 |
Source
|
Record name | 6-Fluoro-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-5-iodopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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